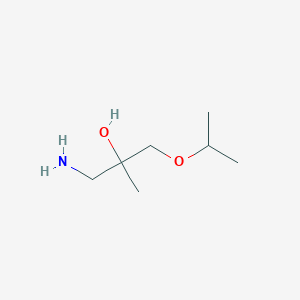![molecular formula C9H8ClNO4S B13593520 5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B13593520.png)
5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide involves multiple steps, starting from the chlorination of thiophene-2-carboxylic acid. The intermediate products undergo further reactions, including amide formation and cyclization, to yield the final compound .
Industrial Production Methods
For industrial production, the process is optimized for scalability and efficiency. This involves the use of specific reagents and catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound during large-scale synthesis .
化学反応の分析
Types of Reactions
5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and thiophene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学的研究の応用
5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, particularly in enzyme inhibition.
Medicine: Investigated for its potential as an antithrombotic agent, specifically as a direct factor Xa inhibitor.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用機序
The compound exerts its effects by directly inhibiting factor Xa, an enzyme crucial for the coagulation cascade. By binding to the active site of factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation. This mechanism makes it a valuable candidate for preventing and treating thromboembolic diseases .
類似化合物との比較
Similar Compounds
Rivaroxaban: Another direct factor Xa inhibitor with a similar mechanism of action.
Apixaban: Also inhibits factor Xa but has different pharmacokinetic properties.
Edoxaban: Similar in function but varies in its absorption and metabolism.
Uniqueness
5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide is unique due to its specific binding affinity and selectivity for factor Xa. Its chemical structure allows for good oral bioavailability and high potency, distinguishing it from other inhibitors .
特性
分子式 |
C9H8ClNO4S |
|---|---|
分子量 |
261.68 g/mol |
IUPAC名 |
5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C9H8ClNO4S/c10-7-2-1-6(16-7)8(12)11-3-5-4-14-9(13)15-5/h1-2,5H,3-4H2,(H,11,12) |
InChIキー |
VZGXQYYXQGFYGU-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(=O)O1)CNC(=O)C2=CC=C(S2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



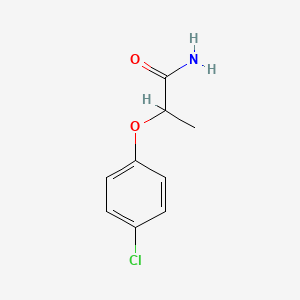


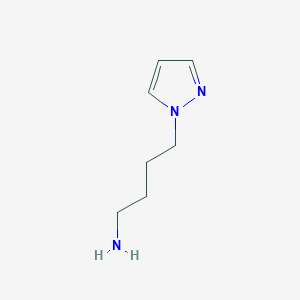



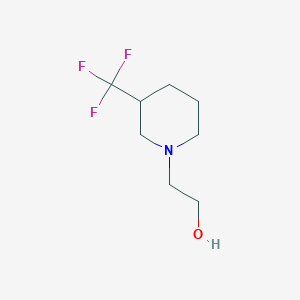
![N-[(furan-2-yl)methyl]-5-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13593482.png)
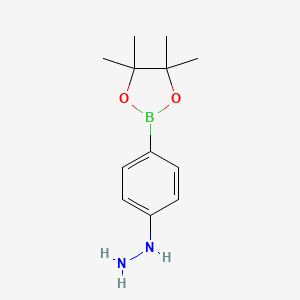

![3-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol](/img/structure/B13593526.png)
